A Technical Guide to the Physicochemical Properties and Research Applications of Potassium Myristoyl Glutamate
A Technical Guide to the Physicochemical Properties and Research Applications of Potassium Myristoyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium myristoyl glutamate (B1630785) is an anionic surfactant belonging to the acyl amino acid family. It is synthesized from L-glutamic acid, a naturally occurring amino acid, and myristic acid, a saturated fatty acid.[1] This compound is recognized for its mildness and excellent emulsifying and foaming properties.[2] While extensively utilized in the cosmetic and personal care industries, its unique characteristics suggest potential applications in various research and development fields, including formulation science and drug delivery. This guide provides a comprehensive overview of the physicochemical properties of potassium myristoyl glutamate and explores its potential research applications, supported by relevant experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of potassium myristoyl glutamate is presented in Table 1. These properties are fundamental to understanding its behavior in aqueous solutions and its potential interactions with biological systems.
Table 1: Physicochemical Properties of Potassium Myristoyl Glutamate
| Property | Value | Reference/Note |
| Chemical Name | Monopotassium N-myristoyl-L-glutamate | [3][4] |
| Synonyms | Amisoft MK-11, Potassium N-myristoylglutamate | [2][3] |
| CAS Number | 72716-26-8 | [3] |
| Molecular Formula | C₁₉H₃₄KNO₅ | [2][3] |
| Molecular Weight | 395.58 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in water | [1][5] |
| pH (5% solution) | 5.0 - 7.0 | [5] |
| pKa (most acidic) | ~3.25 (Computed for a related compound) | [6] |
| Melting Point | Data not available for the potassium salt. The related acetyl glutamic acid has a melting point of 109-110 °C. | [6] |
| Critical Micelle Concentration (CMC) | Data not available. Related acyl glutamate surfactants (e.g., sodium cocoyl glutamate, sodium lauroyl glutamate) have CMC values around 0.4 g/L. | [7] |
Research Applications
The amphiphilic nature of potassium myristoyl glutamate, combining a hydrophilic glutamate headgroup and a lipophilic myristoyl tail, makes it a candidate for various research applications, particularly in formulation science and topical drug delivery.
Formulation Science: Emulsifier and Stabilizer
As a surfactant, potassium myristoyl glutamate can be employed to create and stabilize emulsions, such as creams, lotions, and nanoemulsions. Its ability to reduce interfacial tension between oil and water phases allows for the formation of stable droplets. This is particularly relevant in the formulation of delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). The amino acid-based structure is often associated with better biocompatibility and lower irritation potential compared to traditional sulfate-based surfactants.[1]
Topical Drug Delivery: Permeation Enhancement
Surfactants are known to interact with the stratum corneum, the outermost layer of the skin, and can act as penetration enhancers for topically applied drugs.[8][9] The mechanism often involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to therapeutic agents.[8][9] While specific studies on potassium myristoyl glutamate are limited, related acyl glutamate surfactants have been investigated for their effects on skin barrier function.[10] Its mildness is an advantage in formulations intended for prolonged or repeated application to the skin.
In Vitro Models and Cell Culture
In vitro studies using cell cultures are crucial for assessing the cytotoxicity and biocompatibility of new excipients. Acyl glutamate surfactants have been evaluated for their cytotoxicity on human keratinocyte cell lines.[10] Such studies are essential to determine safe concentration ranges for formulation development. While not a direct therapeutic application, its use as a tool compound in cell-based assays to understand surfactant-cell membrane interactions is a potential area of research.
Experimental Protocols
Detailed experimental protocols for potassium myristoyl glutamate are not widely published in research literature. However, standard methodologies for characterizing surfactants and evaluating their biological effects can be readily applied.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation in solution.
Methodology: Surface Tensiometry
-
Preparation of Stock Solution: Prepare a stock solution of potassium myristoyl glutamate in deionized water at a concentration significantly above the expected CMC (e.g., 10 g/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.[7]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the curve, where the surface tension ceases to decrease significantly with increasing concentration.[11][12]
In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of potassium myristoyl glutamate on a human keratinocyte cell line (e.g., HaCaT), which is relevant for dermatological applications.
Methodology: MTT Assay
-
Cell Culture: Culture HaCaT cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach a confluence of 70-80%.
-
Treatment: Prepare various concentrations of potassium myristoyl glutamate in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the cells with the treatment for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the surfactant concentration.[10][13][14]
In Vitro Skin Permeation Study
This protocol outlines a general procedure for evaluating the effect of potassium myristoyl glutamate on the permeation of a model drug through the skin using a Franz diffusion cell.[15][16][17][18]
Methodology: Franz Diffusion Cell Assay
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.
-
Formulation Application: Apply a formulation containing the model drug and potassium myristoyl glutamate to the skin surface in the donor compartment. A control formulation without the surfactant should also be tested.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the linear portion of the plot.
Visualizations
Structure-Function Relationship of Potassium Myristoyl Glutamate
The following diagram illustrates the relationship between the molecular structure of potassium myristoyl glutamate and its surfactant properties.
References
- 1. Potassium myristoyl glutamate - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. marknature.com [marknature.com]
- 3. Potassium Myristoyl Glutamate | C19H34KNO5 | CID 71587263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Potassium Myristoyl Glutamate [myskinrecipes.com]
- 6. cir-safety.org [cir-safety.org]
- 7. turkchem.net [turkchem.net]
- 8. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [diposit.ub.edu]
